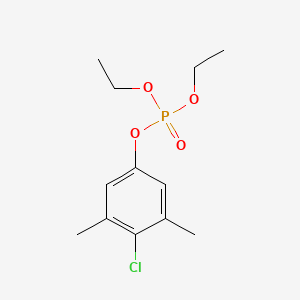
4-Chloro-3,5-dimethylphenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dimethylphenyl diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a chlorinated dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl diethyl phosphate typically involves the reaction of 4-chloro-3,5-dimethylphenol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphites.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Phosphites.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is crucial in understanding its potential use as an enzyme inhibitor in biological research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of 4-Chloro-3,5-dimethylphenyl diethyl phosphate.
Diethyl phosphorochloridate: Another precursor used in the synthesis.
4-Chloro-3,5-dimethylphenyl phosphate: A related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of a chlorinated dimethylphenyl ring and a diethyl phosphate group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
91801-58-0 |
|---|---|
Molecular Formula |
C12H18ClO4P |
Molecular Weight |
292.69 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) diethyl phosphate |
InChI |
InChI=1S/C12H18ClO4P/c1-5-15-18(14,16-6-2)17-11-7-9(3)12(13)10(4)8-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
ULUIEXJNXPINDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















